molecular formula C11H11N B13705012 3-Cyclopropyl-4-methylbenzonitrile

3-Cyclopropyl-4-methylbenzonitrile

Cat. No.: B13705012
M. Wt: 157.21 g/mol
InChI Key: JYKNQMJPNPZXSW-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-methylbenzonitrile: is an organic compound characterized by a benzene ring substituted with a cyclopropyl group and a methyl group, along with a nitrile functional group

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-4-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation over a palladium catalyst are typical reducing agents.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives and other substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-4-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    4-Methylbenzonitrile: Lacks the cyclopropyl group, making it less sterically hindered.

    3-Cyclopropylbenzonitrile: Lacks the methyl group, resulting in different electronic properties.

    Benzonitrile: The simplest form, without any additional substituents.

Uniqueness: 3-Cyclopropyl-4-methylbenzonitrile is unique due to the presence of both cyclopropyl and methyl groups on the benzene ring, which influence its reactivity and physical properties. These substituents can affect the compound’s steric and electronic characteristics, making it distinct from other similar compounds .

Properties

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

3-cyclopropyl-4-methylbenzonitrile

InChI

InChI=1S/C11H11N/c1-8-2-3-9(7-12)6-11(8)10-4-5-10/h2-3,6,10H,4-5H2,1H3

InChI Key

JYKNQMJPNPZXSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C#N)C2CC2

Origin of Product

United States

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